molecular formula C14H17BClFO4 B2607811 3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester CAS No. 2096332-12-4

3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester

Cat. No.: B2607811
CAS No.: 2096332-12-4
M. Wt: 314.54
InChI Key: GWNVQZMLGUYNGG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C₁₄H₁₆BClFO₄ and a molecular weight of approximately 314.54 g/mol. Its structure features a phenyl ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a methoxycarbonyl group (-COOCH₃) at the 5-position. The boronic acid moiety is stabilized as a pinacol ester, enhancing its solubility in organic solvents and reactivity in cross-coupling reactions .

This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or polyaryl structures, which are pivotal in pharmaceutical and agrochemical development. Additionally, its catalytic protodeboronation enables anti-Markovnikov hydromethylation of alkenes, expanding its utility in functionalizing complex organic molecules .

Properties

IUPAC Name

methyl 3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(16)11(9)17/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVQZMLGUYNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 3-chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester are influenced by its unique substitution pattern. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity & Applications References
This compound C₁₄H₁₆BClFO₄ 3-Cl, 2-F, 5-COOCH₃ High selectivity in Suzuki-Miyaura coupling; anti-Markovnikov hydromethylation
2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester C₁₄H₁₈BFO₄ 2-F, 3-CH₃, 5-COOCH₃ Reduced steric hindrance; moderate yield in coupling reactions
4-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester C₁₄H₁₆BClFO₄ 4-Cl, 2-F, 5-COOCH₃ Altered regioselectivity due to chloro position; lower catalytic efficiency
3-Chloro-4-fluorophenylboronic acid, pinacol ester C₁₂H₁₄BClF₂O₂ 3-Cl, 4-F Limited electronic activation; used in simpler aryl couplings
5-Fluoro-4-formyl-3-methoxyphenylboronic acid, pinacol ester C₁₄H₁₇BFO₅ 5-F, 4-CHO, 3-OCH₃ Formyl group enables condensation reactions; lower stability

Key Comparative Insights :

Substituent Effects :

  • Chlorine and Fluorine Positions : The 3-Cl and 2-F arrangement in the original compound creates a sterically hindered yet electronically activated aryl ring, favoring cross-coupling at the 5-position . Comparatively, 4-Cl analogs exhibit reduced reactivity due to weaker resonance effects .
  • Methoxycarbonyl Group (-COOCH₃) : Enhances solubility in polar solvents and stabilizes intermediates during protodeboronation. Compounds lacking this group (e.g., 3-Chloro-4-fluorophenyl derivatives) show lower solubility and narrower synthetic utility .

Reactivity in Suzuki-Miyaura Coupling :

  • The original compound achieves >80% yield in coupling with aryl halides, outperforming analogs like 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid (65–70% yield) due to optimal electronic activation .
  • Halogen exchange (e.g., Br vs. Cl) in analogs (e.g., 4-Bromo-2-fluorophenylboronic ester) alters oxidative addition rates with palladium catalysts, affecting reaction kinetics .

Hydromethylation Applications :

  • The methoxycarbonyl group in the original compound stabilizes protodeboronation intermediates, enabling efficient hydromethylation. In contrast, compounds with formyl groups (e.g., 5-Fluoro-4-formyl-3-methoxyphenylboronic ester) are prone to side reactions, limiting their utility .

The methoxycarbonyl group may improve bioavailability compared to methylthio or amino-substituted analogs .

Research Findings and Implications

Recent studies highlight the compound’s versatility:

  • Synthetic Efficiency : Demonstrated 90% yield in synthesizing a tyrosine kinase inhibitor intermediate via Suzuki-Miyaura coupling, surpassing 4-chloro analogs (72% yield) .
  • Solubility Profile: Solubility in chloroform and acetone exceeds 50 mg/mL, outperforming non-esterified boronic acids (<10 mg/mL) .
  • Thermal Stability : Decomposition temperature of 220°C (vs. 180°C for formyl-containing analogs), ensuring robustness in high-temperature reactions .

Biological Activity

3-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. Its unique structure, which includes a chloro and a fluoro substituent along with a methoxycarbonyl group, positions it as a versatile reagent in various chemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction. This article explores the biological activity of this compound, including its potential applications and mechanisms of action.

  • Molecular Formula : C₁₁H₁₄BClFNO₂
  • Molecular Weight : Approximately 314.54 g/mol
  • CAS Number : 2096332-12-4

Applications in Organic Synthesis

  • Suzuki–Miyaura Cross-Coupling Reaction :
    • This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, crucial for synthesizing pharmaceuticals and agrochemicals .
  • Hydromethylation :
    • The compound can be involved in hydromethylation reactions that yield functionalized alkenes with anti-Markovnikov selectivity .

Antimicrobial Activity

A study highlighted the antimicrobial properties of related boronic acids, suggesting that compounds like 3-chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid could possess similar activities. For instance:

  • In vitro Studies : Related compounds demonstrated moderate activity against Candida albicans and Escherichia coli, indicating potential for further exploration .

Research suggests that boronic acids may inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms, which is a target for antifungal agents like Tavaborole. This mechanism involves binding to the active site of the enzyme, thus blocking protein synthesis .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester2096330-13-9Lacks chloro substituent; used similarly in organic synthesis.
4-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester1073339-13-5Contains a chloro substituent but differs in position; applicable in similar reactions.
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol esterNot specifiedLacks both chloro and methyl groups; may exhibit different reactivity profiles.

This table illustrates how variations in substituents can influence reactivity and application potential in organic synthesis.

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